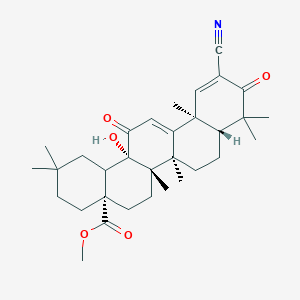
methyl (4aS,6aS,6bR,8aR,12aS,14aS)-11-cyano-14a-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,14b-octahydro-1H-picene-4a-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28454500-Compound-13” is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis. This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, including diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID28454500-Compound-13” involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of an intermediate through a series of condensation reactions.
- Cyclization of the intermediate to form the core structure.
- Functionalization of the core structure to introduce specific substituents.
Industrial Production Methods: Industrial production of “PMID28454500-Compound-13” typically involves optimizing the reaction conditions to maximize yield and purity. This includes:
- Using high-purity reagents and solvents.
- Controlling reaction temperature and time.
- Employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: “PMID28454500-Compound-13” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
“PMID28454500-Compound-13” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of AMP-activated protein kinase.
Biology: Investigated for its effects on cellular metabolism and energy homeostasis.
Medicine: Explored as a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Industry: Potential applications in the development of new drugs targeting metabolic pathways
Mechanism of Action
The mechanism of action of “PMID28454500-Compound-13” involves the activation of AMP-activated protein kinase (AMPK). This activation occurs through:
Allosteric Activation: The compound binds to a specific site on the AMPK enzyme, causing a conformational change that activates the enzyme.
Protection Against Dephosphorylation: The compound protects AMPK from dephosphorylation, thereby maintaining its active state.
Molecular Targets and Pathways: The primary molecular target is the AMPK enzyme, which regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Comparison with Similar Compounds
“PMID28454500-Compound-13” is unique compared to other similar compounds due to its selectivity and potency in activating AMP-activated protein kinase. Similar compounds include:
Compound-10: Another AMPK activator with different selectivity and potency.
Compound-11: A structurally similar compound with varying effects on AMPK activation.
Compound-12: Another related compound with distinct pharmacological properties .
Properties
Molecular Formula |
C32H43NO5 |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
methyl (4aS,6aS,6bR,8aR,12aS,14aS)-11-cyano-14a-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,14b-octahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C32H43NO5/c1-26(2)11-13-31(25(36)38-8)14-12-30(7)29(6)10-9-20-27(3,4)24(35)19(18-33)16-28(20,5)21(29)15-23(34)32(30,37)22(31)17-26/h15-16,20,22,37H,9-14,17H2,1-8H3/t20-,22?,28-,29+,30-,31-,32+/m0/s1 |
InChI Key |
QBHNHKNDTFTWNV-BTIYJVALSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@](C1=CC(=O)[C@]4([C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)O)(C=C(C(=O)C3(C)C)C#N)C |
Canonical SMILES |
CC1(CCC2(CCC3(C4(CCC5C(C(=O)C(=CC5(C4=CC(=O)C3(C2C1)O)C)C#N)(C)C)C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















